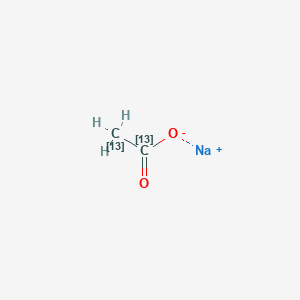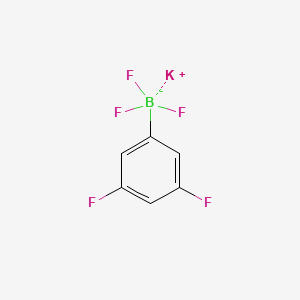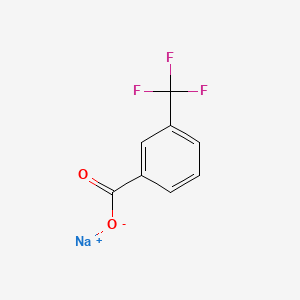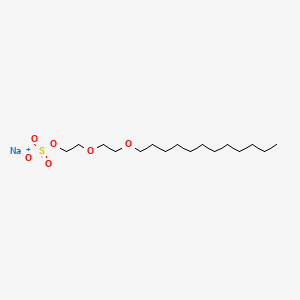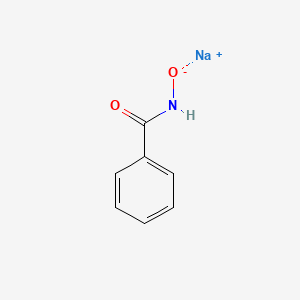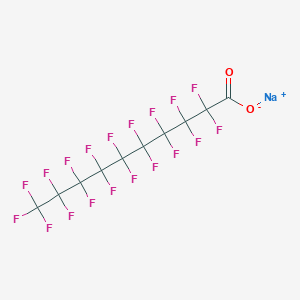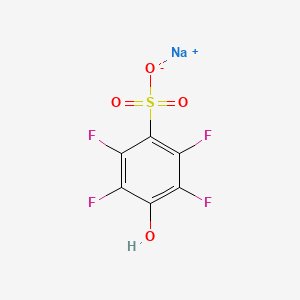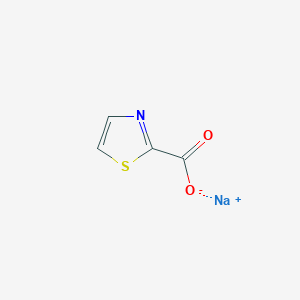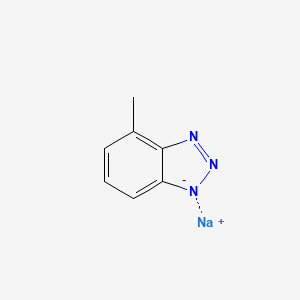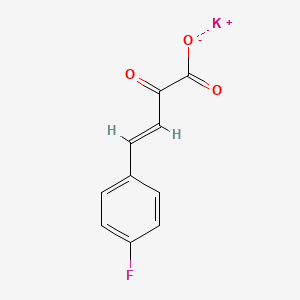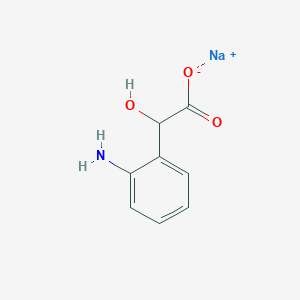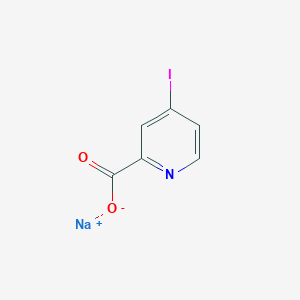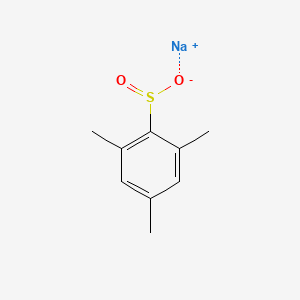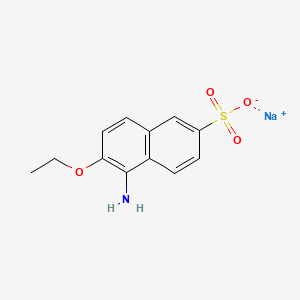![molecular formula C19H19FN2O4 B1324581 (3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate CAS No. 1135347-26-0](/img/structure/B1324581.png)
(3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate (also known as 3-FBEAO) is an indole-based synthetic compound that is used in scientific research applications. It has been widely studied for its potential use in drug design and development, as well as its biochemical and physiological effects on the body.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Research on similar indole derivatives has led to the development of new synthetic methods. For example, a study described the synthesis of N-aryl-3-(arylimino)-3H-indol-2-amines via oxidative diamination of indoles, highlighting a method that could potentially be applied or adapted for synthesizing compounds like "(3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate" under mild conditions (Xinpeng Jiang, Guizhou Li, & Chuanming Yu, 2018).
Pharmacological Research
- Although direct applications of "(3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate" in pharmacology were not found, related indole derivatives have been studied for their potential medicinal properties. For instance, compounds with indole structures have been investigated for their allosteric modulation at cannabinoid receptors, which could inform research on neurological or psychiatric conditions (Martin R. Price et al., 2005).
Antimicrobial and Antifungal Activities
- Some fluorinated benzothiazole derivatives have shown antimicrobial and antifungal activities, suggesting that fluorinated compounds like "(3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate" might also possess such properties and could be explored for applications in combating microbial infections (Vladimír Pejchal, M. Pejchalová, & Z. Růžičková, 2015).
Material Science Applications
- Fluorinated compounds are also of interest in material science for their unique properties. Research on mild oxy- and amino-fluorination methods for synthesizing fluorinated heterocycles, including indoles, could be relevant for developing new materials or chemical intermediates (Dixit Parmar & M. Rueping, 2014).
Propiedades
IUPAC Name |
N-[(3-fluorophenyl)methyl]-2-(1H-indol-3-yl)ethanamine;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2.C2H2O4/c18-15-5-3-4-13(10-15)11-19-9-8-14-12-20-17-7-2-1-6-16(14)17;3-1(4)2(5)6/h1-7,10,12,19-20H,8-9,11H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRKXYKOMSLCBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC(=CC=C3)F.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

